molecular formula C15H21N3O B2593237 N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide CAS No. 1223725-01-6

N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide

Cat. No. B2593237
CAS RN: 1223725-01-6
M. Wt: 259.353
InChI Key: BDCWXJATZQLEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in research. The compound, also known as CDDP, is a member of the amide family and has a molecular weight of 295.4 g/mol.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide is not fully understood. However, studies have shown that the compound interacts with specific receptors and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide in lab experiments is its high purity level, which ensures accurate and reproducible results. The compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one of the limitations of using the compound is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research and development of N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide. One potential direction is the development of new drugs based on the compound's structure and mechanism of action. Another direction is the exploration of the compound's potential in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential side effects and toxicity.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide involves the reaction of 2-[(4-methylphenyl)amino]acetic acid with N-(1-cyano-1,2-dimethylpropyl)amine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields a white crystalline solid with a purity of up to 98%.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide has been used in various scientific research applications. One of the most common applications is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. The compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(4-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-11(2)15(4,10-16)18-14(19)9-17-13-7-5-12(3)6-8-13/h5-8,11,17H,9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCWXJATZQLEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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